molecular formula C4H4N4O4 B3052146 5-Methyl-3,4-dinitro-1H-pyrazole CAS No. 38859-00-6

5-Methyl-3,4-dinitro-1H-pyrazole

Cat. No.: B3052146
CAS No.: 38859-00-6
M. Wt: 172.10
InChI Key: AXIFLJXPRZLOFM-UHFFFAOYSA-N
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Description

5-Methyl-3,4-dinitro-1H-pyrazole is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of nitro groups in its structure makes it an interesting compound for various chemical reactions and applications.

Mechanism of Action

Target of Action

It’s known that nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .

Mode of Action

Nitropyrazole derivatives, such as 5-methyl-3,4-dinitro-1h-pyrazole, are known to interact with their targets to produce a significant amount of energy . This interaction often results in changes at the molecular level, leading to the release of energy.

Biochemical Pathways

It’s known that nitropyrazole derivatives can influence various biochemical processes due to their high energy content .

Pharmacokinetics

The compound’s molecular weight is 1721 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an energetic compound . The release of energy upon interaction with its targets can lead to various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,4-dinitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. This can be achieved by treating 5-methyl-1H-pyrazole with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions need to be carefully monitored to avoid over-nitration and to ensure the selective formation of the 3,4-dinitro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems can help in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,4-dinitro-1H-pyrazole undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the methyl group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Reduction: 5-Methyl-3,4-diamino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-Formyl-3,4-dinitro-1H-pyrazole.

Scientific Research Applications

5-Methyl-3,4-dinitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of energetic materials due to its high energy content and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dinitropyrazole: Known for its energetic properties and low sensitivity.

    3,5-Dinitro-1H-pyrazole: Another nitro-substituted pyrazole with similar reactivity.

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A more complex pyrazole derivative with multiple nitro groups.

Uniqueness

5-Methyl-3,4-dinitro-1H-pyrazole is unique due to the presence of both a methyl group and two nitro groups on the pyrazole ring. This combination provides a balance of stability and reactivity, making it suitable for various applications in chemistry and industry.

Properties

IUPAC Name

3-methyl-4,5-dinitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFLJXPRZLOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336699
Record name 5-Methyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38859-00-6
Record name 5-Methyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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